1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE
Brand Name: Vulcanchem
CAS No.: 329081-94-9
VCID: VC10757713
InChI: InChI=1S/C16H18N8S2/c1-3-8-23-15(17-19-21-23)25-11-13-6-5-7-14(10-13)12-26-16-18-20-22-24(16)9-4-2/h3-7,10H,1-2,8-9,11-12H2
SMILES: C=CCN1C(=NN=N1)SCC2=CC(=CC=C2)CSC3=NN=NN3CC=C
Molecular Formula: C16H18N8S2
Molecular Weight: 386.5 g/mol

1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE

CAS No.: 329081-94-9

Cat. No.: VC10757713

Molecular Formula: C16H18N8S2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE - 329081-94-9

Specification

CAS No. 329081-94-9
Molecular Formula C16H18N8S2
Molecular Weight 386.5 g/mol
IUPAC Name 1-prop-2-enyl-5-[[3-[(1-prop-2-enyltetrazol-5-yl)sulfanylmethyl]phenyl]methylsulfanyl]tetrazole
Standard InChI InChI=1S/C16H18N8S2/c1-3-8-23-15(17-19-21-23)25-11-13-6-5-7-14(10-13)12-26-16-18-20-22-24(16)9-4-2/h3-7,10H,1-2,8-9,11-12H2
Standard InChI Key AAEIPOWMHTXQGT-UHFFFAOYSA-N
SMILES C=CCN1C(=NN=N1)SCC2=CC(=CC=C2)CSC3=NN=NN3CC=C
Canonical SMILES C=CCN1C(=NN=N1)SCC2=CC(=CC=C2)CSC3=NN=NN3CC=C

Introduction

Chemical Structure and Molecular Characteristics

The molecule’s architecture centers on two 1H-tetrazole rings, each substituted with an allyl group at the N1 position. These tetrazole units are linked through a 3-({[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}methyl)phenyl bridge, creating a symmetrical framework. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is renowned for its stability and capacity to engage in π-π stacking and hydrogen bonding, which are critical for supramolecular assembly .

The allyl groups introduce unsaturated bonds, enabling further functionalization via thiol-ene "click" chemistry or polymerization. This structural duality positions the compound as a versatile ligand for metal-organic frameworks (MOFs) or polymeric networks.

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₀N₁₀S₂Calculated
Molecular Weight492.56 g/molCalculated
Key Functional GroupsTetrazole, allyl, sulfanyl

Synthesis and Reaction Pathways

Cycloaddition and Functionalization

The synthesis of tetrazole derivatives typically employs the Huisgen 1,3-dipolar cycloaddition between azides and nitriles. For this compound, the pathway likely involves:

  • Tetrazole Ring Formation: Reaction of sodium azide with a nitrile precursor under thermal or catalytic conditions to yield the tetrazole core .

  • Allylation: Introduction of allyl groups via nucleophilic substitution or Mitsunobu reaction, ensuring regioselective attachment at the N1 position.

  • Sulfanyl Bridge Construction: Coupling of tetrazole-thiol intermediates with dihalogenated aromatic linkers (e.g., 1,3-bis(bromomethyl)benzene) in the presence of a base to form sulfanyl linkages.

Industrial and Scalable Methods

Large-scale production may utilize continuous flow reactors to enhance yield and purity. Catalytic systems, such as copper(I) iodide, can accelerate cycloaddition kinetics, while green solvents (e.g., ethanol/water mixtures) mitigate environmental impact .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of analogous tetrazole coordination polymers reveals decomposition temperatures exceeding 300°C, suggesting robust thermal stability suitable for high-temperature applications .

Spectroscopic Features

  • IR Spectroscopy: Characteristic N–H stretches (3200–3400 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) confirm tetrazole and sulfanyl group presence.

  • Luminescence: Coordination with d¹⁰ metals (e.g., Ag⁺) induces ligand-centered emission in the blue region (λₑₘ ≈ 450 nm), valuable for optoelectronic devices .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The compound’s bifunctional tetrazole and allyl groups enable it to act as a polydentate ligand. In a seminal study, a related tetrazole-thioether ligand formed a 3D Ag(I)-based MOF exhibiting:

  • Porosity: BET surface area of 980 m²/g, ideal for gas storage (H₂, CO₂).

  • Catalytic Activity: Lewis acid sites facilitated Knoevenagel condensation with >90% yield .

MOF PropertyValueApplication
Surface Area980 m²/gGas Storage
Pore Size1.2 nmMolecular Sieving
Thermal Stability>300°CHigh-Temp Catalysis

Polymer Chemistry

The allyl groups permit radical-initiated polymerization, yielding cross-linked networks with tunable mechanical properties. Copolymerization with acrylates enhances hydrophobicity, relevant for coatings and adhesives.

Comparison with Analogous Compounds

Structural Analogues

  • 1-Phenyl-1H-tetrazole-5-thiol: Lacks allyl groups, reducing polymerizability but enhancing metal-binding affinity .

  • Bis(tetrazole)thioethers: Exhibit lower thermal stability due to flexible linkers but superior solubility in polar solvents.

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